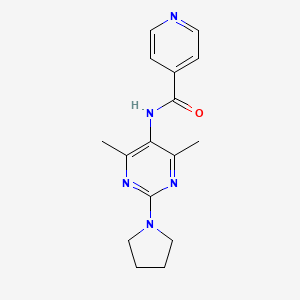

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

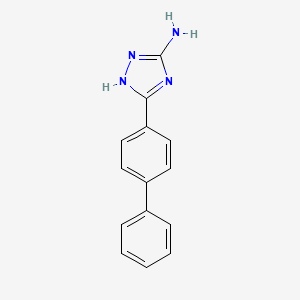

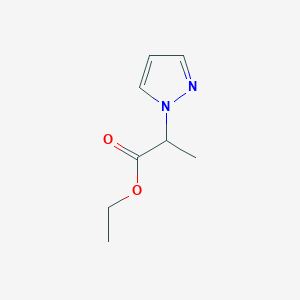

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The average mass of the molecule is 422.263 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” could include reactions with (hetero)aromatic C-nucleophiles .Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of pyrimidine derivatives, including those structurally related to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide, has been explored for various applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrates the chemical versatility of pyrimidine compounds. These compounds have been evaluated for their insecticidal and antibacterial potential, showcasing the broad utility of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020). Similarly, studies on the cation tautomerism of pyrimidine derivatives highlight their structural diversity and potential applications in molecular recognition processes, which are crucial for drug development (Rajam et al., 2017).

Biological Activity

Research into the biological activities of compounds structurally related to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide has revealed their potential in various therapeutic areas. For example, the evaluation of Schiff-base derivatives of isoniazid, which include pyrimidine moieties, for antimicrobial and antituberculosis activity, illustrates the significance of pyrimidine derivatives in developing novel antimicrobial agents (Soni & Patel, 2017). Additionally, the design, synthesis, and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasize the therapeutic potential of pyrimidine derivatives in oncology and inflammation (Rahmouni et al., 2016).

Material Science and Sensing Applications

Pyrimidine derivatives have also found applications in material science and as sensors. The synthesis and characterization of pyrimidine-phthalimide derivatives, for instance, highlight their applications in pH sensing and as aggregation-induced emission (AIE) chromophores. These compounds demonstrate the ability to undergo protonation at nitrogen atoms, causing significant color changes, which is useful in developing novel colorimetric pH sensors (Yan et al., 2017).

Future Directions

The future directions for “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide” could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of research .

properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-5-7-17-8-6-13)12(2)19-16(18-11)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGJAHAKJUJBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2921938.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)

![5-Chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2921947.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2921948.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)